![molecular formula C19H12F3N3 B5656927 3,5-diphenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5656927.png)
3,5-diphenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of 3,5-diphenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines involves several steps, starting typically from 3-aminopyrazoles. An efficient synthesis route involves the condensation of 3-aminopyrazoles with ethyl 4,4,4-trifluorobut-2-ynoate, leading to the formation of 7-trifluoromethylated pyrazolo[1,5-a]pyrimidin-5-ones. These intermediates serve as building blocks for further modifications to obtain a library of biologically interesting fluorinated 3,5-disubstituted pyrazolo[1,5-a]pyrimidines through various bond formations, including C–C, C–N, and C–S bonds (Jismy et al., 2018).
Molecular Structure Analysis
The molecular structure of 3,5-diphenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines is characterized by the presence of the trifluoromethyl group at the 7-position of the pyrazolo[1,5-a]pyrimidine core, which significantly influences its chemical behavior and reactivity. Crystal structure analysis and spectral studies provide insights into the arrangement of atoms, bond lengths, and angles, contributing to a deeper understanding of its structural properties (Liu et al., 2020).
Chemical Reactions and Properties
3,5-Diphenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine participates in various chemical reactions, facilitating the synthesis of derivatives with potential antimicrobial and antitumor activities. These reactions include heterocyclization, condensation with different reagents, and transformations leading to the formation of novel heterocyclic systems with diverse biological activities (Ali, 2009).
properties
IUPAC Name |
3,5-diphenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N3/c20-19(21,22)17-11-16(14-9-5-2-6-10-14)24-18-15(12-23-25(17)18)13-7-3-1-4-8-13/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNKYFVXJROEFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diphenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
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